N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-[2-(Diethylamino)ethyl]-N⁴-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-phenyl group at position 1 of the pyrazolo-pyrimidine core.
- N⁴-(4-methoxyphenyl) substitution, introducing a methoxy group at the para position of the phenyl ring.
- N⁶-[2-(diethylamino)ethyl] substitution, featuring a diethylaminoethyl side chain.
Properties
IUPAC Name |
6-N-[2-(diethylamino)ethyl]-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-30(5-2)16-15-25-24-28-22(27-18-11-13-20(32-3)14-12-18)21-17-26-31(23(21)29-24)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPSJLFXIGAQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the diethylaminoethyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The scalability of the synthesis process is crucial, and optimization of reaction conditions, such as temperature, pressure, and reaction time, is necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF as a base and solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes or receptors, modulating their activity and thereby influencing cellular pathways. For instance, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at N⁴ (aryl groups) and N⁶ (alkylamino or heterocyclic chains). These modifications influence molecular weight, solubility, and bioactivity.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- N⁴ Substitution : The 4-methoxyphenyl group in the target compound enhances hydrophilicity compared to 3-methylphenyl (G932-0072) or 3-chloro-4-methylphenyl (878064-24-5). Methoxy groups may improve membrane permeability due to their electron-donating nature .
- Solubility : Only 878064-24-5 has reported aqueous solubility (0.5 µg/mL), suggesting that chloro and methyl groups at N⁴ may reduce solubility compared to methoxy substituents .
Biological Activity
The compound N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article focuses on its biological activity, particularly its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H24N6O
- Molecular Weight : 368.45 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activity. For instance:
- Mechanism of Action : These compounds are known to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The specific compound has been shown to induce G2/M phase arrest and activate caspase pathways, promoting apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 1.54 mM against prostate cancer (PC-3) cells and 3.36 mM against lung cancer (A-549) cells, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Against Pathogens : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess antibacterial properties. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth.
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases:
- Tyrosine Kinase Inhibition : Studies have reported that similar compounds demonstrate potent inhibition against tyrosine kinases such as PDGFr and EGFr. The specific molecular interactions and binding affinities are crucial for the development of targeted therapies for diseases like cancer .
Data Table: Biological Activities
Recent Studies
- Pyrido[2,3-d]pyrimidines as Anticancer Agents : A review highlighted the effectiveness of pyrido[2,3-d]pyrimidines in inducing apoptosis through caspase activation and cell cycle arrest mechanisms .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity and selectivity for certain kinases .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound:
- Clinical Trials : Investigating its efficacy in clinical settings will be essential for translating these findings into therapeutic applications.
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways involved in its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
